molecular formula C7H2BrF3N2 B1316471 3-Bromo-5-(trifluoromethyl)picolinonitrile CAS No. 760207-85-0

3-Bromo-5-(trifluoromethyl)picolinonitrile

Cat. No.: B1316471
CAS No.: 760207-85-0
M. Wt: 251 g/mol
InChI Key: AAEOJRPLKSKYLF-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)picolinonitrile is an organic compound with the molecular formula C₇H₂BrF₃N₂ It is a derivative of picolinonitrile, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(trifluoromethyl)picolinonitrile typically involves the bromination of 5-(trifluoromethyl)picolinonitrile. One common method is the direct bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(trifluoromethyl)picolinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K₂CO₃) are commonly used.

    Reduction Reactions: Conducted under anhydrous conditions to prevent hydrolysis of the reducing agent.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Coupling Reactions: Formation of biaryl compounds.

    Reduction Reactions: Primary amines.

Scientific Research Applications

3-Bromo-5-(trifluoromethyl)picolinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its role in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethyl)picolinonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its mechanism of action would be determined by its interaction with molecular targets, such as enzymes or receptors, and the pathways it influences.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloropicolinonitrile
  • 3-Bromo-5-fluoropicolinonitrile
  • 3-Bromo-5-methylpicolinonitrile

Comparison

Compared to its analogs, 3-Bromo-5-(trifluoromethyl)picolinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds where such properties are desirable, such as in the development of pharmaceuticals with improved metabolic stability and bioavailability.

Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEOJRPLKSKYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510460
Record name 3-Bromo-5-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760207-85-0
Record name 3-Bromo-5-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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